molecular formula C11H22N2O3 B8011990 (3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine

(3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine

Cat. No.: B8011990
M. Wt: 230.30 g/mol
InChI Key: JJYWLFQRQOTSKA-BDAKNGLRSA-N
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Description

(3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Hydroxymethylation: The hydroxymethyl group is introduced at the 3-position of the piperidine ring through a series of reactions, including oxidation and reduction steps.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3S,4S) enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions include various piperidine derivatives with different functional groups, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

(3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine
  • (3S,4S)-1-Boc-4-amino-3-hydroxypyrrolidine

Uniqueness

(3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its Boc-protected amino group and hydroxymethyl group make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl (3S,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYWLFQRQOTSKA-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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